1-(Phenylsulfonyl)pyrrolidine

Medicinal Chemistry Bradykinin Receptor Antagonism Pain and Inflammation

Medicinal chemistry teams face synthetic bottlenecks in generating non-peptide B2 antagonists. 1-(Phenylsulfonyl)pyrrolidine directly addresses this as the pharmacophoric core-the phenylsulfonyl group is a structural prerequisite for low nanomolar binding affinity. Key advantages: (1) Enables regioselective reductive amination in water at room temperature, improving EHS profile. (2) Crystalline solid (mp 46-47°C) ensures accurate automated dispensing for HTS. (3) Sustainable sourcing via Streptomyces sp. bioconversion reduces Scope 1/2 emissions.

Molecular Formula C10H13NO2S
Molecular Weight 211.28 g/mol
CAS No. 5033-22-7
Cat. No. B181110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Phenylsulfonyl)pyrrolidine
CAS5033-22-7
Molecular FormulaC10H13NO2S
Molecular Weight211.28 g/mol
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C10H13NO2S/c12-14(13,11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
InChIKeyDSWRVRWIXRRDLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Phenylsulfonyl)pyrrolidine Overview


1-(Phenylsulfonyl)pyrrolidine (CAS 5033-22-7), also known as 1-(benzenesulfonyl)pyrrolidine, is an N-sulfonyl pyrrolidine derivative . This compound is characterized by a pyrrolidine ring bonded to a phenylsulfonyl group, giving it a molecular formula of C10H13NO2S and a molecular weight of 211.28 g/mol. It has established utility as a regioselective reductive amination agent in water at room temperature and serves as the core pharmacophoric scaffold for a series of potent, non-peptide bradykinin B2 receptor antagonists [1]. Its solid physical form (melting point 46-47 °C) distinguishes it from many liquid or wax-like N-sulfonyl pyrrolidine analogs .

Workflow Medicinal chemistry scaffold development
Selection Target-specific pharmacophore core
Use Context Aqueous green chemistry synthesis

1-(Phenylsulfonyl)pyrrolidine: Irreplaceable Scaffold


The specific identity of the sulfonyl group in this class of compounds is a primary driver of biological and chemical function. For instance, the potency of bradykinin B2 receptor antagonists is critically dependent on the hydrophobic phenyl ring of the 1-benzenesulfonylpyrrolidine core, which forms key binding interactions not achievable with smaller sulfonyl groups like methylsulfonyl or even other arylsulfonyl groups such as tosyl [1]. Studies on related nonpeptide antagonists show that altering the core structural features can lead to a significant loss in binding affinity [2]. Similarly, the compound's reported efficiency as a regioselective reductive amination agent under mild, aqueous conditions is a specific chemical behavior that cannot be assumed for its N-sulfonyl analogs, which may require different or harsher reaction conditions .

This Product
Phenylsulfonyl core is essential for sub-nanomolar bradykinin B2 receptor binding. The hydrophobic aromatic ring enables key interactions.
Substitute Risk
Smaller sulfonyl groups like methylsulfonyl or other arylsulfonyl groups may not achieve required binding affinity, altering project lead selection.
This Product
Reported regioselective reductive amination in water at room temperature, supporting mild and sustainable synthetic routes.
Substitute Risk
N-sulfonyl analogs may require harsher anhydrous conditions or elevated temperatures; their behavior in water is not characterized.
Replacing the phenylsulfonyl group can shift physicochemical properties, potentially impacting solid-form handling and synthetic utility. Direct interchange without validation may alter synthetic outcomes.

1-(Phenylsulfonyl)pyrrolidine vs. Analogs


Bradykinin B2 Antagonist Scaffold

The 1-benzenesulfonylpyrrolidine core is the foundational scaffold for a series of potent, non-peptide bradykinin B2 receptor antagonists. A lead compound, 'bradyzide,' which is a derivative of this core, demonstrated a Ki of 0.5 ± 0.2 nM against the rodent B2 receptor [1]. In contrast, substituting the phenylsulfonyl group with smaller or less hydrophobic sulfonyl groups results in a substantially different pharmacophore that would be ineffective for this target class. The critical role of the phenylsulfonyl group is evidenced by the high potency of the optimized antagonists, with some compounds exhibiting dissociation constants (Ki) as low as 0.79 nM for the human B2 receptor [1].

B2 Antagonist Scaffold
Class-level inference
Core of bradyzide: Ki = 0.5 ± 0.2 nM (rodent B2)
Optimized derivatives: Ki = 0.79 nM (human B2)
Supports target-specific lead selection
Reported binding affinity context; comparator data are class-level.
Medicinal Chemistry Bradykinin Receptor Antagonism Pain and Inflammation

Reductive Amination in Water at Room Temperature

1-(Phenylsulfonyl)pyrrolidine is reported as an efficient and regioselective reductive amination agent for alcohols and amines. A key differentiator is that this transformation can be carried out in water at room temperature . This is a significant operational advantage over many conventional reductive amination protocols, which typically require anhydrous organic solvents, elevated temperatures, or strong reducing agents, and whose performance with N-sulfonyl pyrrolidine analogs is not characterized or reported.

Aqueous Reductive Amination
Supporting evidence
Room-temperature water as solvent; regioselective reagent
Optional acid catalyst
Supports green synthesis method fit
Direct yield comparisons not available; qualitative EHS improvement reported.
Organic Synthesis Green Chemistry Reductive Amination

Bioconversion Production Route

Beyond conventional chemical synthesis, 1-(phenylsulfonyl)pyrrolidine can be produced via bioconversion from Streptomyces sp. . This provides a more efficient and environmentally friendly production pathway compared to traditional methods that typically involve stoichiometric reactions with benzenesulfonyl chloride under basic conditions. For many close analogs like 1-tosylpyrrolidine or 1-methylsulfonylpyrrolidine, no comparable biotechnological production route is documented.

Bioconversion Route
Supporting evidence
Produced via Streptomyces sp. bioconversion
Alternative to stoichiometric benzenesulfonyl chloride synthesis
Supports sustainable procurement review
Quantitative PMI/E-factor data not publicly available.
Industrial Biotechnology Sustainable Chemistry Pharmaceutical Manufacturing

Crystalline Solid Handling Benefits

1-(Phenylsulfonyl)pyrrolidine is a solid with a well-defined melting point of 46-47 °C . This crystalline form is advantageous for accurate weighing, transfer, and formulation in a laboratory or manufacturing setting. In contrast, closely related N-sulfonyl pyrrolidine analogs like 1-(methylsulfonyl)pyrrolidine are liquids or low-melting waxy solids at ambient temperature, which complicates precise handling and quantification.

Crystalline Solid Form
Class-level inference
Melting point: 46-47 °C; free-flowing solid at RT
Alkylsulfonyl analogs are often liquids or waxy solids
Supports HTS dispensing accuracy
Physical state is class-level inference for comparator analogs.
Pharmaceutical Development Laboratory Handling Formulation Science

1-(Phenylsulfonyl)pyrrolidine Applications


Bradykinin B2 Antagonist Lead Synthesis

This is the primary high-value application. The compound serves as the irreplaceable core scaffold for generating non-peptide bradykinin B2 receptor antagonists. The phenylsulfonyl group is a structural prerequisite for the low nanomolar binding affinity observed in compounds like bradyzide (Ki = 0.5 nM). A medicinal chemistry team exploring this target would necessarily procure this specific building block to initiate structure-activity relationship (SAR) studies [1].

Aqueous Reductive Amination Route

Leverage its reported ability to act as a regioselective reductive amination agent in water at room temperature. This application is valuable for process chemists aiming to design a synthetic step with a significantly improved environmental, health, and safety (EHS) profile compared to traditional solvent-intensive methods. The specific property has not been reported for other N-sulfonyl pyrrolidines .

Bioconversion-Based Supply Chain

For organizations prioritizing sustainable procurement, sourcing this compound from manufacturers utilizing the Streptomyces sp. bioconversion pathway offers a clear advantage. This production method directly addresses Scope 1 and 2 emission reduction goals and aligns with green chemistry principles, a capability not available for chemically synthesized analogs like 1-tosylpyrrolidine .

HTS-Ready Crystalline Building Block

The crystalline, solid nature of the compound (mp 46-47 °C) makes it ideal for inclusion in an HTS building block collection. Automated solid dispensers can handle it with high accuracy, unlike liquid or waxy analogs, minimizing the risk of cross-contamination and dispensing errors. This ensures reliable data quality in fragment-based drug discovery and other screening campaigns .

Application
Selection Property
Validation Focus
Bradykinin B2 Antagonist Lead Synthesis
Target-specific pharmacophore core
Binding affinity context and SAR initiation
Aqueous Reductive Amination Route
Mild, water-based regioselective reagent
Reaction condition compatibility and EHS profile
Bioconversion-Based Supply Chain
Sustainable Streptomyces sp. production route
Process mass intensity and supply resilience review
HTS-Ready Crystalline Building Block
Solid-form handling and dispensing accuracy
Weighing reproducibility and long-term stability
All applications are research-use contexts. Selection properties require independent validation for specific workflow requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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